molecular formula C8H5BrF2N2O3S B12947305 2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide

2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide

Katalognummer: B12947305
Molekulargewicht: 327.10 g/mol
InChI-Schlüssel: WEJXAZDKLPXCDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring through the reaction of an appropriate aniline derivative with sulfuryl chloride or sulfur dioxide and a base.

    Introduction of Substituents: The bromine, fluorine, and methoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions are carried out under controlled conditions to ensure the selective substitution at the desired positions on the benzothiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the benzothiadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiadiazine derivatives.

Wissenschaftliche Forschungsanwendungen

2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

    Industry: The compound is used in the development of agrochemicals, such as fungicides and herbicides, due to its broad-spectrum activity against phytopathogenic fungi.

Wirkmechanismus

The mechanism of action of 2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as ion channels and metabolic enzymes.

    Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell proliferation, leading to its therapeutic effects in various diseases.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chlorothiazide: A diuretic used to treat hypertension and edema.

    Hydrochlorothiazide: Another diuretic with similar applications.

    Benzthiazide: Used for its diuretic properties.

Uniqueness

2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide stands out due to its unique combination of substituents, which enhance its chemical reactivity and biological activity. The presence of bromine, fluorine, and methoxy groups provides distinct advantages in terms of selectivity and potency in various applications.

Eigenschaften

Molekularformel

C8H5BrF2N2O3S

Molekulargewicht

327.10 g/mol

IUPAC-Name

3-bromo-6,7-difluoro-5-methoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C8H5BrF2N2O3S/c1-16-7-5(11)3(10)2-4-6(7)12-8(9)13-17(4,14)15/h2H,1H3,(H,12,13)

InChI-Schlüssel

WEJXAZDKLPXCDL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC2=C1NC(=NS2(=O)=O)Br)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.